5-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a bicyclic scaffold with a fused pyrazole and pyrazine ring. Key structural features include:
Properties
IUPAC Name |
5-[(4-methylphenyl)methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-13-4-6-14(7-5-13)12-20-8-9-21-16(18(20)22)11-15(19-21)17-3-2-10-23-17/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJGIXDQJLTARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC=CS4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a member of the pyrazolo[1,5-a]pyrazin class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a pyrazolo[1,5-a]pyrazin core substituted with a thiophene ring and a 4-methylphenyl group. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2OS |
| Molecular Weight | 270.35 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds within the pyrazolo family exhibit a range of biological activities including:
- Antitumor Activity : Pyrazolo derivatives have been noted for their ability to inhibit tumor growth. Specifically, they target enzymes such as thymidine phosphorylase (TP), which is implicated in tumor proliferation and metastasis .
- Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory pathways, making them potential candidates for treating conditions such as bronchial inflammation and other inflammatory diseases .
- Antibacterial Effects : The unique structure of pyrazolo compounds allows them to act against bacterial strains, providing a basis for developing new antibacterial therapies .
Study 1: Antitumor Activity
A study by Chui et al. synthesized various pyrazolo derivatives and evaluated their inhibitory effects on TP. The results demonstrated that certain modifications to the pyrazolo structure enhanced their antitumor efficacy significantly. The study provided quantitative data on IC50 values indicating the concentration required to inhibit 50% of enzyme activity.
Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory activity of pyrazolo derivatives was assessed using in vitro models. The results indicated that specific substitutions on the pyrazolo ring improved the compounds' ability to reduce pro-inflammatory cytokines in cell cultures.
Study 3: Antibacterial Properties
Research conducted on the antibacterial properties of various pyrazolo derivatives revealed that some compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
The biological activity of This compound is believed to involve:
- Enzyme Inhibition : Compounds like this one inhibit key enzymes involved in cancer cell proliferation.
- Cytokine Modulation : They may also modulate immune responses by affecting cytokine production.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives based on substituent variations and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity :
- Thiophen-2-yl at position 2 is conserved across analogs, suggesting its critical role in target engagement (e.g., kinase ATP-binding sites) .
- Substituents at position 5 modulate physicochemical properties:
- Lipophilic groups (e.g., p-tolylmethyl) enhance membrane permeability but may reduce aqueous solubility.
- Electron-withdrawing groups (e.g., 4-fluorophenylmethyl) improve metabolic stability by resisting oxidative degradation .
Kinase Inhibition Potential: Pyrazolo[1,5-a]pyrimidine analogs with C5 aryl/alkyl groups exhibit nanomolar potency against EGFR and B-Raf kinases . The target compound’s thiophene and p-tolylmethyl groups may confer similar activity, though experimental validation is needed.
Structural Insights from Patents :
- Patent data highlight pyrazolo[1,5-a]pyrazin-4-one derivatives as intermediates for pesticides and pharmaceuticals (e.g., crop protection agents), underscoring their versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
